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molecular formula C15H24O3 B8288343 Methyl 3-oxo-7,11-dimethyl-dodeca-6,10-dienoate

Methyl 3-oxo-7,11-dimethyl-dodeca-6,10-dienoate

Cat. No. B8288343
M. Wt: 252.35 g/mol
InChI Key: BZCXURWEQJTDFZ-UHFFFAOYSA-N
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Patent
US05386039

Procedure details

The obtained mixture was heated to reflux (bath temperature 100°) then, during 1 h, there was added a solution of 0.5M of geranylacetone in 135 g (1.5M) of dimethylcarbonate, where upon the resulting reaction mixture was kept refluxing during 10 min. It was finally poured into a 10% aqueous solution of NH4Cl saturated with NaCl. An ether extraction, followed by the usual work up of the combined organic extracts and fractional distillation gave methyl 3-oxo-7,11-dimethyl-dodeca-6,10-dienoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:11][C:12](=[O:14])[CH3:13])/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4].[NH4+].[Cl-].[Na+].[Cl-].[CH3:19][O:20][C:21](=O)[O:22]C>>[O:14]=[C:12]([CH2:11][CH2:1][CH:2]=[C:3]([CH3:4])[CH2:5][CH2:6][CH:7]=[C:8]([CH3:9])[CH3:10])[CH2:13][C:21]([O:20][CH3:19])=[O:22] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)CC(C)=O
Name
Quantity
135 g
Type
reactant
Smiles
COC(OC)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (bath temperature 100°)
CUSTOM
Type
CUSTOM
Details
upon the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was kept refluxing during 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
An ether extraction
DISTILLATION
Type
DISTILLATION
Details
followed by the usual work up of the combined organic extracts and fractional distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CC(=O)OC)CCC=C(CCC=C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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